Bromoethane-1,1,2,2-d4
Overview
Description
Bromoethane-1,1,2,2-d4, also known as ethyl bromide-1,1,2,2-d4, is a deuterated form of bromoethane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is HCD2CD2Br, and it has a molecular weight of 112.99 g/mol . This compound is a colorless volatile liquid with a sweet ether-like odor.
Preparation Methods
Bromoethane-1,1,2,2-d4 is synthesized through a complex process that requires specialized knowledge and equipment. One common method involves the reaction of ethyl bromide with deuterium gas under specific conditions to replace the hydrogen atoms with deuterium. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium. Industrial production methods may vary, but they generally follow similar principles to ensure high isotopic purity .
Chemical Reactions Analysis
Bromoethane-1,1,2,2-d4, like other alkyl halides, can undergo various chemical reactions, including nucleophilic substitution reactions. In the SN2 mechanism, the reaction occurs in a single step, with bond-forming and bond-breaking happening simultaneously. Common reagents used in these reactions include nucleophiles such as hydroxide ions, cyanide ions, and ammonia. The major products formed from these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is ethanol.
Scientific Research Applications
Bromoethane-1,1,2,2-d4 is widely used in scientific research due to its deuterated nature. In chemistry, it is used as a tracer in reaction mechanisms to study the kinetic isotope effect. In biology and medicine, it is used in metabolic studies to trace the pathways of biochemical reactions involving ethyl groups. In the industry, it is used in the synthesis of other deuterated compounds and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of Bromoethane-1,1,2,2-d4 involves its ability to participate in nucleophilic substitution reactions. The deuterium atoms in the compound can influence the reaction rate due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen. This property makes this compound a valuable tool in studying reaction mechanisms and pathways.
Comparison with Similar Compounds
Bromoethane-1,1,2,2-d4 can be compared with other deuterated alkyl halides, such as 1,2-dibromoethane-d4 and 2-bromoethanol-1,1,2,2-d4 . These compounds share similar properties due to the presence of deuterium but differ in their specific chemical structures and reactivity. For instance, 1,2-dibromoethane-d4 has two bromine atoms, making it more reactive in certain substitution reactions compared to this compound . The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for studying the kinetic isotope effect and reaction mechanisms involving ethyl groups .
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584021 | |
Record name | Bromo(1,1,2,2-~2~H_4_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25854-32-4 | |
Record name | Bromo(1,1,2,2-~2~H_4_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25854-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying collisional energy transfer in the thermal decomposition of Bromoethane-1,1,2,2-d4?
A1: The research paper investigates the two-channel thermal decomposition of this compound, focusing on the role of collisional energy transfer in this process []. Understanding how energy transfer during collisions influences the decomposition pathways of the molecule can provide valuable insights into:
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